molecular formula C15H19NO2S B14659169 2-(Morpholin-4-yl)-2-thioxo-1-(2,4,6-trimethylphenyl)ethanone CAS No. 37167-44-5

2-(Morpholin-4-yl)-2-thioxo-1-(2,4,6-trimethylphenyl)ethanone

Cat. No.: B14659169
CAS No.: 37167-44-5
M. Wt: 277.4 g/mol
InChI Key: QNENBCPEEGBSEN-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-2-thioxo-1-(2,4,6-trimethylphenyl)ethanone is a chemical compound known for its unique structure and properties. It features a morpholine ring, a thioxo group, and a trimethylphenyl group, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)-2-thioxo-1-(2,4,6-trimethylphenyl)ethanone typically involves the reaction of morpholine with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with a sulfur source, such as Lawesson’s reagent, to introduce the thioxo group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)-2-thioxo-1-(2,4,6-trimethylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides; reactions are usually conducted in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: N-alkyl or N-acyl derivatives of the morpholine ring.

Scientific Research Applications

2-(Morpholin-4-yl)-2-thioxo-1-(2,4,6-trimethylphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)-2-thioxo-1-(2,4,6-trimethylphenyl)ethanone involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The morpholine ring may also interact with biological receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide
  • 2-(Morpholin-4-yl)-N-(2,3,5-trifluoro-6-morpholin-4-yl-pyridin-4-yl)acetamide
  • 2-(4-Isopropylphenoxy)-N-(4-(4-morpholinyl)phenyl)acetamide

Uniqueness

2-(Morpholin-4-yl)-2-thioxo-1-(2,4,6-trimethylphenyl)ethanone is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the morpholine ring and the trimethylphenyl group also contributes to its unique properties, making it a valuable compound for various research applications.

Properties

CAS No.

37167-44-5

Molecular Formula

C15H19NO2S

Molecular Weight

277.4 g/mol

IUPAC Name

2-morpholin-4-yl-2-sulfanylidene-1-(2,4,6-trimethylphenyl)ethanone

InChI

InChI=1S/C15H19NO2S/c1-10-8-11(2)13(12(3)9-10)14(17)15(19)16-4-6-18-7-5-16/h8-9H,4-7H2,1-3H3

InChI Key

QNENBCPEEGBSEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C(=S)N2CCOCC2)C

Origin of Product

United States

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